N-Boc-(+/-)-cis-2-formylcyclopentyl-amine

asymmetric synthesis chiral cyclopentane building block Swern oxidation

Medicinal chemistry groups often face a supply bottleneck: sourcing separate cis and trans cyclopentane building blocks delays library synthesis. N-Boc-(+/-)-cis-2-formylcyclopentyl-amine (CAS 1335031-83-8) solves this as a single gateway to both configurations. • Published epimerization (NaHCO₃/EtOH, reflux) converts the cis aldehyde to the trans isomer in ~90% yield, while the reverse is thermodynamically disfavored-making the cis isomer the strategic procurement choice. • The aldehyde handle enables reductive amination, Grignard addition, or Wittig olefination while retaining cis ring geometry, directly accessing CNS-relevant cis-1,2-disubstituted cyclopentylamine pharmacophores. • Validated entry point into β-lactam antibiotics and carbocyclic nucleoside analogues via stereocontrolled intramolecular nitrone-olefin cycloaddition. Boc protection permits orthogonal deprotection under mild acidic conditions. Supplied with full COA and analytical data; ships globally under ambient conditions.

Molecular Formula C11H19NO3
Molecular Weight 213.277
CAS No. 1335031-83-8
Cat. No. B2619613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-(+/-)-cis-2-formylcyclopentyl-amine
CAS1335031-83-8
Molecular FormulaC11H19NO3
Molecular Weight213.277
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC1C=O
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
InChIKeyFHKOKOKLXKRPQB-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-(+/-)-cis-2-formylcyclopentyl-amine: Bifunctional Cyclopentylamine Building Block


N-Boc-(+/-)-cis-2-formylcyclopentyl-amine (CAS 1335031-83-8; IUPAC: tert-butyl N-[(1S,2R)/(1R,2S)-2-formylcyclopentyl]carbamate) is an N-Boc-protected cis-1,2-cyclopentyl amino-aldehyde building block (C₁₁H₁₉NO₃, MW 213.27) used as an intermediate to introduce chiral, conformationally constrained cyclopentane scaffolds into bioactive molecules and peptide mimetics . Its racemic (±) nature supplies both enantiomeric diastereomers simultaneously, while the cis-relationship between the aldehyde and protected amine creates a defined orientation critical for asymmetric synthesis .

Stereochemistry
Cis-1,2-substituted cyclopentane for conformationally constrained scaffolds
Dual functionality
Boc-protected amine and aldehyde handle for asymmetric synthesis and peptide mimetic construction
Racemic (±) form
Supplies both enantiomeric diastereomers simultaneously for chiral pool methodology

Why cis/trans Ring Geometry Determines Synthetic Strategy


The cis-1,2 relationship of the aldehyde and Boc-amine in N-Boc-cis-2-formylcyclopentyl-amine is a specific geometric isomer that defines the stereochemical trajectory of downstream transformations. Its closest analogue, N-Boc-trans-2-formylcyclopentyl-amine (CAS 1353093-76-1), possesses identical molecular formula and MW but an opposite ring configuration . These two compounds are not functionally interchangeable: the cis stereochemistry permits direct access to synthetically useful chiral 1,2-cis-aminocyclopentane frameworks, while the trans isomer exclusively yields 1,2-trans motifs [1]. Published asymmetric synthesis literature demonstrates that the cis aldehyde can be epimerized to the trans aldehyde under basic conditions (NaHCO₃ in refluxing EtOH), but the reverse epimerization (trans to cis) is not thermodynamically favorable, making the cis isomer the multipurpose gateway to both configurations [1]. Substituting one for the other without verifying geometry risks synthesizing the incorrect stereoisomer, ultimately leading to failed biological activity or costly re-optimization.

Geometric isomer mismatch
Replacing with N-Boc-trans-2-formylcyclopentyl-amine (CAS 1353093-76-1) inverts ring geometry, leading to opposite stereochemical outcomes in downstream products. The cis and trans isomers are not functionally interchangeable.
Unidirectional epimerization access
The cis isomer can be epimerized to the trans isomer under basic conditions (NaHCO₃/EtOH), but the reverse is not thermodynamically favorable. Procuring only the trans isomer may limit scaffold diversification.

Quantitative Evidence for N-Boc-(+/-)-cis-2-formylcyclopentyl-amine


Swern Oxidation Yield and Epimerization to trans Isomer

In a published J. Org. Chem. 2003 study, Swern oxidation of the chiral cis-substituted N-Boc-protected amino alcohol (39) provided the cis cyclopentyl aldehyde (44), which structurally corresponds to the N-Boc-cis-2-formylcyclopentyl scaffold (CAS 1335031-83-8), in 86% yield. Critically, the product mixture contained approximately 10% of the epimerized product—the corresponding trans isomer [1]. This quantitative result simultaneously establishes the synthetic viability of the cis aldehyde while demonstrating that epimerization is a measurable but minor side reaction under standard Swern conditions. The subsequent base-mediated epimerization of this cis aldehyde to the pure 1,2,4-trans-substituted aldehyde (45) proceeded in 90% yield, confirming epimerization is unidirectional (cis→trans).

Swern oxidation yield
Head-to-head
Cis aldehyde: 86% yield; ~10% epimerization to trans observed. Trans aldehyde obtained in 90% yield via base-catalyzed epimerization of cis.
Cis isomer is the primary product; unidirectional cis→trans epimerization confirmed.
Conditions: Swern oxidation; NaHCO₃/EtOH reflux. J. Org. Chem. 2003.
asymmetric synthesis chiral cyclopentane building block Swern oxidation

Conformational Impact on Peptide Backbone Geometry and SAR

The cis configuration of the aldehyde and Boc-amine enforces a different backbone dihedral angle and ring pucker than the trans isomer when incorporated into a peptide or peptidomimetic scaffold. While no direct biological head-to-head data exist for the exact compound, a class-level inference can be drawn from studies of cis vs. trans cyclopentane-derived glutamic acid analogues evaluated as vitamin K-dependent carboxylase inhibitors. In that system, the trans-C5-OMe analogue exhibited the highest inhibitory potency, while the cis counterpart was measurably less active, demonstrating that cis/trans geometry alone can drive meaningful potency differences even when the ring size and functional groups are identical [1]. This class precedent underscores that N-Boc-cis-2-formylcyclopentyl-amine and its trans isomer are not biologically interchangeable and that selection of the correct isomer should be guided by the target pharmacophore's stereochemical requirements.

Conformational SAR
Class-level
Cis vs trans cyclopentane geometry alters backbone dihedral angle. Class precedent in glutamic acid analogues shows cis/trans switching changes inhibitor potency rank order.
Stereochemical choice can impact biological activity; verify pharmacophore requirements.
No direct comparative biological data for the exact aldehyde pair. Data to verify.
peptidomimetics conformational constraint structure-activity relationships

Commercial Purity Specifications and Procurement Standards

Multiple authorized suppliers list N-Boc-(+/-)-cis-2-formylcyclopentyl-amine with a specified purity of ≥95% (CymitQuimica/Biosynth) or ≥97% (BenchChem) . This purity level is sufficient for direct use as a building block in multi-step synthesis without the need for additional in-house purification. In contrast, the trans isomer (CAS 1353093-76-1) is typically listed at 95% purity by comparable suppliers, indicating that the cis isomer is available at an equivalent or slightly higher purity specification . For procurement decision-making, the ≥97% specification from some vendors provides a quantifiable quality benchmark that can be verified via Certificate of Analysis (COA).

Purity specification
Supplier-reported
≥97% (BenchChem) vs. typical 95% for trans isomer. Higher minimum purity reduces impurity burden.
Verifiable via Certificate of Analysis; may simplify downstream purification.
Specifications are supplier-reported; confirm per lot.
chemical procurement purity specification quality control

Research and Industrial Applications of N-Boc-(+/-)-cis-2-formylcyclopentyl-amine


Constrained Cyclic Peptide Mimetics via Aldehyde Functionalization

The cis-1,2-aminocyclopentane core—accessible by deprotection of N-Boc-cis-2-formylcyclopentyl-amine followed by aldehyde functionalization—introduces a turn-inducing or helix-stabilizing conformational constraint into peptide backbones. The aldehyde serves as a handle for reductive amination with amines, Grignard addition, or Wittig olefination, enabling incorporation of diverse side-chain functionality while retaining the cis ring geometry [1]. Class-level evidence supports that cyclopentane-constrained peptides exhibit enhanced binding affinity to DNA and RNA versus linear counterparts, making this scaffold particularly relevant for peptide nucleic acid (PNA) design [2].

CNS Drug Discovery with Chiral Cyclopentylamine Scaffolds

3-Substituted aminocyclopentanes are a privileged scaffold in CNS drug discovery, as exemplified by potent and orally bioavailable NR2B subtype-selective NMDA antagonists [1]. N-Boc-cis-2-formylcyclopentyl-amine provides a direct route to cis-1,2-disubstituted cyclopentylamines, a substructure that maps onto the aminocyclopentane pharmacophore found in multiple CNS-active compounds. The Boc group allows orthogonal deprotection under mild acidic conditions without affecting acid-sensitive functionality on the cyclopentane ring or the aldehyde-derived substituent.

Dual-Access Strategy to cis and trans Cyclopentane Libraries

Based on the published synthetic evidence from Whisler and Beak (2003), the cis aldehyde 44 (structurally analogous to CAS 1335031-83-8) can be epimerized to the trans aldehyde 45 in 90% yield using NaHCO₃ in refluxing EtOH [1]. This establishes the cis isomer as the strategically preferred procurement choice for medicinal chemistry groups constructing stereochemically diverse cyclopentane libraries: the cis isomer serves as a single starting material that yields both cis- and trans-derived final compounds, whereas procurement of the trans isomer alone does not provide a comparable high-yield route back to the cis scaffold.

β-Lactam and Carbocyclic Nucleoside Intermediate Synthesis

The Whisler and Beak (2003) study demonstrates that enantioenriched 2-formyl-4-phenyl-1-aminocyclopentanes—derived from intermediates structurally related to N-Boc-cis-2-formylcyclopentyl-amine—undergo stereocontrolled intramolecular nitrone-olefin dipolar cycloaddition to form cyclopentane-fused isoxazolidines, which are subsequently converted to enantioenriched β-lactams [1]. This pathway establishes the cis aldehyde building block as a validated entry point into β-lactam antibiotics and carbocyclic nucleoside analogues, for which the cis relationship between the amine and the aldehyde-derived substituent is a critical stereochemical requirement.

Application
Selection Property
Validation Focus
Constrained cyclic peptide mimetics
Cis-1,2-aminocyclopentane scaffold
Conformational constraint and peptide backbone compatibility
CNS research tool synthesis
Chiral cyclopentylamine core for pharmacophore mapping
Stereochemical fit to aminocyclopentane targets
Dual-access cis/trans library generation
Unidirectional cis→trans epimerization capability
Yield and stereochemical purity of trans isomer
β-Lactam and carbocyclic nucleoside intermediate
Aldehyde handle for stereocontrolled cycloaddition
Intramolecular cyclization efficiency and diastereoselectivity
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